

An In-depth Technical Guide to 2'-O-Tosyladenosine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2'-O-Tosyladenosine

Cat. No.: B8282233

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2'-O-Tosyladenosine**, a key intermediate in the synthesis of modified nucleosides. This document details its chemical properties, a robust experimental protocol for its synthesis, and its applications in the development of novel therapeutics and research tools.

Core Concepts

2'-O-Tosyladenosine is a derivative of adenosine, a fundamental component of RNA. The introduction of a tosyl (p-toluenesulfonyl) group at the 2'-position of the ribose sugar transforms the hydroxyl group into a good leaving group. This modification is a critical step in nucleoside chemistry, enabling selective substitution reactions at this position to create a diverse range of adenosine analogs. These analogs are instrumental in drug discovery and for studying biological processes. While adenosine itself and many of its derivatives are active in various signaling pathways, **2'-O-Tosyladenosine**'s primary role is as a synthetic precursor rather than a direct modulator of biological pathways.

Quantitative Data

The following table summarizes the key quantitative data for **2'-O-Tosyladenosine**.

Property	Value
Molecular Formula	C ₁₇ H ₁₉ N ₅ O ₆ S
Molecular Weight	421.43 g/mol
IUPAC Name	((2R,3R,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl)methyl-4-methylbenzenesulfonate
CAS Number	Not explicitly assigned; often prepared in situ or as an intermediate.
Appearance	White to off-white solid
Solubility	Soluble in DMSO and methanol

Experimental Protocols

A convenient method for the regioselective synthesis of **2'-O-Tosyladenosine** has been reported, offering a good yield and a straightforward procedure.

Synthesis of **2'-O-Tosyladenosine**

This protocol is adapted from the work of Bandara and Bernofsky (1990).

Materials:

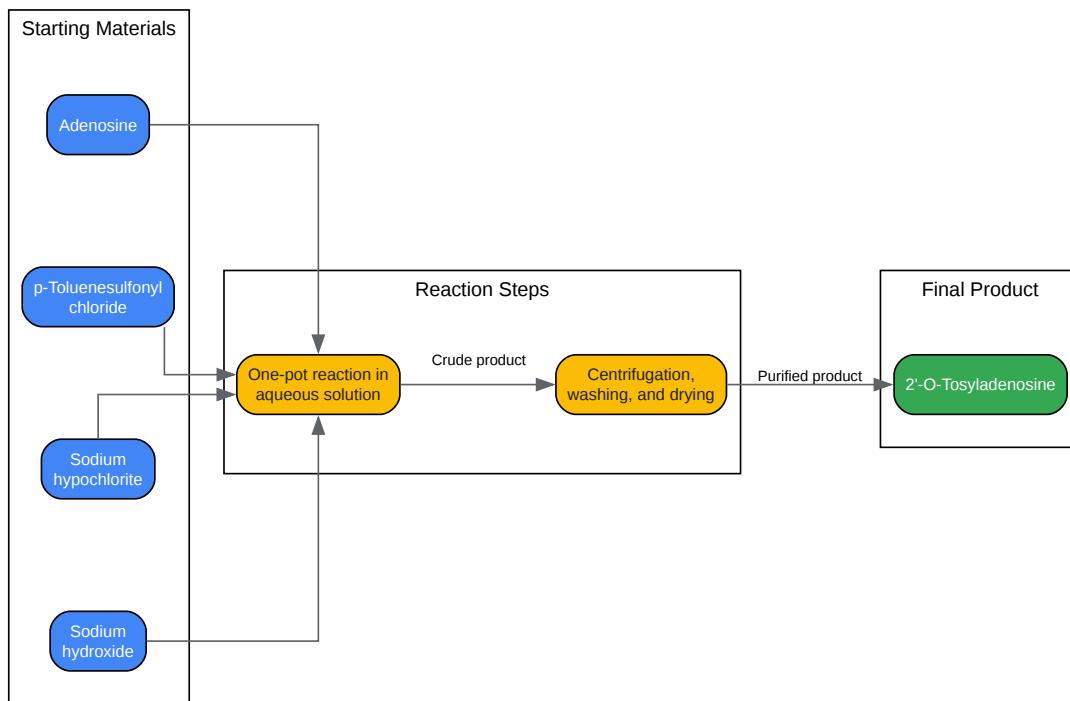
- Adenosine
- Sodium p-toluenesulfinate
- Sodium hypochlorite solution (commercial bleach)
- Sodium hydroxide (NaOH)
- Ethanol (95%)
- Distilled and deionized water

Procedure:

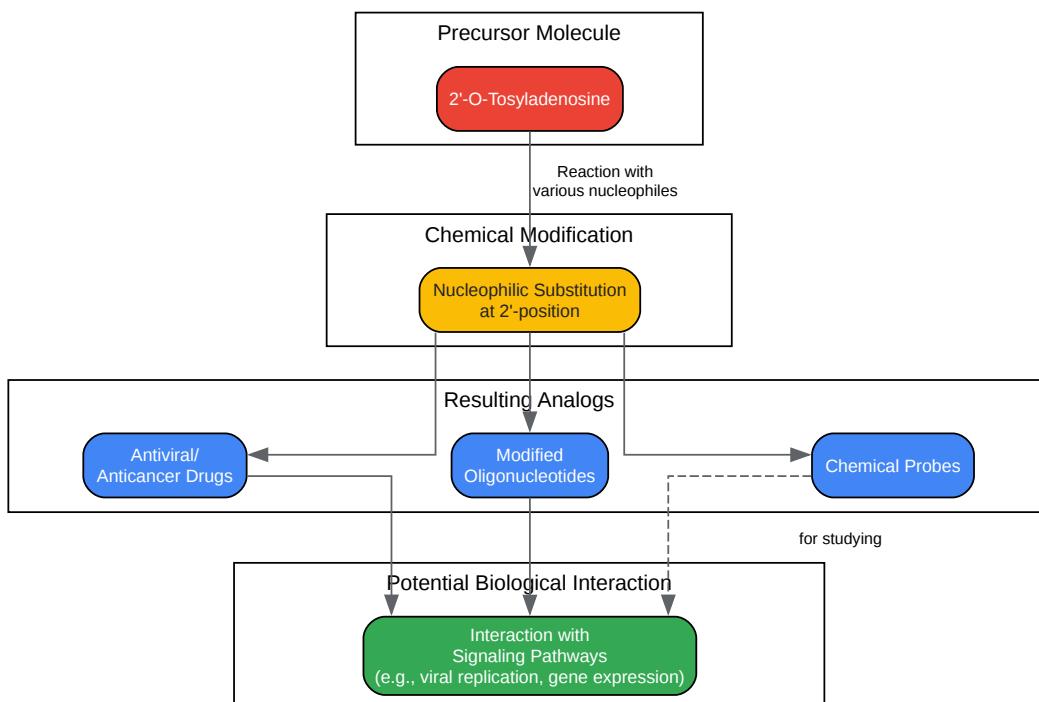
- To a solution of adenosine (e.g., 2.67 g, 10 mmol) in water, add sodium p-toluenesulfinate.
- With vigorous stirring, slowly add a solution of sodium hypochlorite. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, add a solution of p-toluenesulfonyl chloride (e.g., 418 mg, 2.2 mmol) with continuous magnetic stirring.
- Add 1 M sodium hydroxide (1 mL, 1 mmol) and continue stirring the mixture overnight.
- Centrifuge the reaction mixture to collect the precipitate.
- Wash the residue sequentially with water (3 x 50 mL) and 95% ethanol (4 x 20 mL).
- Dry the resulting solid under a vacuum to yield **2'-O-Tosyladenosine**. The product identity can be confirmed by HPLC analysis and melting point determination.

Applications in Drug Development and Research

The primary application of **2'-O-Tosyladenosine** is as a versatile intermediate for the synthesis of 2'-modified adenosine analogs. The tosyl group serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide array of functional groups at the 2'-position of the ribose.


These modifications are crucial in the development of:

- **Antiviral and Anticancer Agents:** Many clinically used nucleoside analogs function by terminating DNA or RNA chain elongation or by inhibiting key viral or cellular enzymes. Modification at the 2'-position can enhance the drug-like properties of these molecules, such as improving their metabolic stability, cellular uptake, or target affinity.
- **Therapeutic Oligonucleotides:** The 2'-position of ribonucleosides is a common site for modification in antisense oligonucleotides, siRNAs, and aptamers. These modifications can increase resistance to nuclease degradation, improve binding affinity to the target RNA, and reduce off-target effects.


- Chemical Probes: The introduction of fluorescent tags, cross-linking agents, or other reporter groups at the 2'-position allows for the synthesis of chemical probes to study nucleic acid structure and function, as well as their interactions with proteins and other molecules.

Mandatory Visualizations

Synthesis Workflow of 2'-O-Tosyladenosine

Role of 2'-O-Tosyladenosine as a Synthetic Intermediate

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to 2'-O-Tosyladenosine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8282233#2-o-tosyladenosine-molecular-weight\]](https://www.benchchem.com/product/b8282233#2-o-tosyladenosine-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com